2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)-
Description
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is a synthetic organic compound belonging to the quinolinedione family
Properties
CAS No. |
144619-45-4 |
|---|---|
Molecular Formula |
C23H18ClNO2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1,3-dibenzyl-3-chloroquinoline-2,4-dione |
InChI |
InChI=1S/C23H18ClNO2/c24-23(15-17-9-3-1-4-10-17)21(26)19-13-7-8-14-20(19)25(22(23)27)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
BPLQLJJOVFZZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- typically involves multi-step organic reactions. A common route may include:
Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 3-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Benzylation: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield hydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinolinedione core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted quinolinediones, hydroquinolines, and quinone derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Industry: Potential use in the synthesis of dyes, pigments, or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, quinolinediones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, oxidoreductases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without substitutions.
3-Chloro-2,4(1H,3H)-Quinolinedione: Lacks the phenylmethyl groups.
1,3-Bis(phenylmethyl)-2,4(1H,3H)-Quinolinedione: Lacks the chlorine atom.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is unique due to the combination of the chlorine atom and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Biological Activity
2,4(1H,3H)-Quinolinedione derivatives, particularly 3-chloro-1,3-bis(phenylmethyl)-, are significant in medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential as antimicrobial agents, anticancer drugs, and inhibitors of various biological pathways.
Chemical Structure and Properties
The compound 2,4(1H,3H)-quinolinedione features a quinoline backbone with a diketone functionality at positions 2 and 4. The presence of the chloro and phenylmethyl groups at the 3-position enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that quinolinedione derivatives exhibit promising antimicrobial properties. A study synthesized various quinazoline-2,4(1H,3H)-dione derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. The results showed that several compounds had moderate to significant antibacterial effects. Notably, compound 15 demonstrated inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 75-80 mg/mL .
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 10-12 | 80 |
| 15 | Escherichia coli | 10-12 | 75 |
| 14a | Candida albicans | 12 | 70 |
Anticancer Activity
The anticancer potential of quinolinedione derivatives has also been explored. A related study focused on quinolinone derivatives found that certain compounds exhibited significant growth inhibition in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3). The GI50 values for these compounds were notably low, indicating high potency .
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| 3a | MDA-MB-231 | 10 |
| 4e | PC-3 | 15 |
| 5b | MDA-MB-231 | <25 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or proteins involved in cell proliferation and survival. For instance, some derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), a chaperone involved in protein folding and stability in cancer cells . This inhibition can lead to the degradation of client proteins that are crucial for tumor growth.
Case Studies
- Antimicrobial Study : A series of quinazoline derivatives were tested against various bacterial strains using the agar well diffusion method. Compounds were compared to standard antibiotics like ampicillin. The study highlighted the potential of these derivatives to combat antibiotic-resistant strains .
- Anticancer Evaluation : In vitro studies assessed the viability of cancer cell lines treated with synthesized quinolone derivatives. The results indicated a dose-dependent decrease in cell viability, with specific compounds showing significant effects at lower concentrations .
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